Product packaging for 2-Amino-3-methyl-1-butanol(Cat. No.:CAS No. 16369-05-4)

2-Amino-3-methyl-1-butanol

Cat. No.: B100882
CAS No.: 16369-05-4
M. Wt: 103.16 g/mol
InChI Key: NWYYWIJOWOLJNR-UHFFFAOYSA-N
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Description

Overview of Amino Alcohols in Organic Chemistry and Biochemistry

Amino alcohols are a class of organic compounds characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This bifunctionality imparts unique chemical properties, allowing them to participate in a wide range of chemical reactions. alfa-chemistry.comopenaccesspub.org They are considered high value-added fine chemical products and are found in numerous natural products and approved drugs. alfa-chemistry.comwikipedia.org

In organic synthesis, amino alcohols are valuable as chiral auxiliaries, ligands for asymmetric catalysis, and as building blocks for the synthesis of more complex molecules. alfa-chemistry.comnih.gov Their ability to form intramolecular hydrogen bonds can influence their conformation and reactivity. In biochemistry, the amino alcohol moiety is a key structural feature in many biologically active molecules, including some amino acids like serine and hydroxyproline, as well as various secondary metabolites and pharmaceutical ingredients. wikipedia.orgnih.gov Their interactions with biological targets, such as enzymes and receptors, are of significant interest in medicinal chemistry. um.edu.my

2-Amino-3-methyl-1-butanol as a Non-Proteinogenic Amino Alcohol Analogue of Valine

This compound, also known as valinol, is classified as a non-proteinogenic amino alcohol. ontosight.ai This means that while it is structurally related to an amino acid, it is not one of the 20 common amino acids genetically coded for in proteins. Specifically, it is the alcohol analogue of the proteinogenic amino acid valine. ontosight.ai The structural difference lies in the reduction of the carboxylic acid group of valine to a primary alcohol (hydroxymethyl group), while retaining the amine group and the characteristic isopropyl side chain.

This structural relationship makes this compound a subject of interest in biochemical studies. For instance, it has been used to investigate enzymatic mechanisms, such as those involving amino acid dehydrogenases. ontosight.ai The conversion of branched-chain amino acids like leucine (B10760876) and valine to higher alcohols, including 3-methyl-1-butanol and 2-methyl-1-propanol (B41256) respectively, is a known metabolic pathway in organisms like Saccharomyces cerevisiae. asm.orgnih.gov

Significance of Chirality in this compound Research

A crucial aspect of this compound is its chirality. The carbon atom bonded to the amino group and the hydroxymethyl group is a stereocenter, meaning the molecule can exist as non-superimposable mirror images called enantiomers. ontosight.aiwikipedia.org This stereoisomerism is of paramount importance in its applications, particularly in asymmetric synthesis, where the specific spatial arrangement of atoms is critical for controlling the stereochemical outcome of a reaction. nih.gov The biological activity of chiral compounds is also often enantiomer-dependent, as stereoisomers can interact differently with chiral biological macromolecules like enzymes and receptors.

The (S)-enantiomer, commonly referred to as L-Valinol, is the more frequently utilized and studied form of this compound. wikipedia.orgcphi-online.com This is largely due to the ready availability of its precursor, L-valine, which is the naturally occurring form of the amino acid. wikipedia.org L-Valinol is a key building block in the synthesis of chiral ligands, most notably oxazolines, which are widely employed in asymmetric catalysis. wikipedia.orgsigmaaldrich.com Its synthesis is often achieved through the reduction of L-valine using reducing agents like lithium aluminum hydride or a combination of sodium borohydride (B1222165) and iodine. wikipedia.org

Table 1: Properties of (S)-(+)-2-Amino-3-methyl-1-butanol

Property Value Reference
CAS Number 2026-48-4 sigmaaldrich.comnist.govmerckmillipore.com
Molecular Formula C₅H₁₃NO nist.govmerckmillipore.com
Molar Mass 103.16 g/mol sigmaaldrich.com
Appearance May be solid, liquid, a solidified melt or a supercooled melt merckmillipore.com
Melting Point 30-32 °C sigmaaldrich.com
Boiling Point 81 °C at 8 mmHg sigmaaldrich.com
Density 0.926 g/mL at 25 °C sigmaaldrich.com

The (R)-enantiomer, known as D-Valinol, is the mirror image of L-Valinol. sigmaaldrich.comchemicalbook.com While less common than its (S)-counterpart due to the lower natural abundance of D-valine, D-Valinol is also a valuable chiral building block in its own right. cymitquimica.com It is used in synthetic schemes where the opposite stereochemistry is required to achieve a desired target molecule. stenutz.eu Like L-Valinol, it serves as a precursor for chiral ligands and other optically active compounds. sigmaaldrich.com

Table 2: Properties of (R)-(-)-2-Amino-3-methyl-1-butanol

Property Value Reference
CAS Number 4276-09-9 sigmaaldrich.comchemicalbook.com
Molecular Formula C₅H₁₃NO chemicalbook.comcymitquimica.com
Molar Mass 103.16 g/mol sigmaaldrich.comchemicalbook.com
Appearance Solid sigmaaldrich.com
Melting Point 35-36 °C sigmaaldrich.com

The racemic mixture, denoted as DL-2-Amino-3-methyl-1-butanol or (±)-Valinol, contains equal amounts of the (S) and (R) enantiomers. fda.govscbt.com Consequently, a racemic mixture is optically inactive. The racemic form is synthesized when a non-stereoselective method is used, or by mixing equal quantities of the pure enantiomers. It finds applications in research and synthesis where chirality is not a critical factor. sigmaaldrich.com For instance, it has been used as a homochiral guest compound in the synthesis of certain crown ethers and in the preparation of 1-allyl-2-pyrroleimines. scbt.comsigmaaldrich.com

Table 3: Properties of DL-2-Amino-3-methyl-1-butanol

Property Value Reference
CAS Number 16369-05-4 scbt.comsigmaaldrich.com
Molecular Formula C₅H₁₃NO scbt.comsigmaaldrich.com
Molar Mass 103.16 g/mol scbt.comsigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Boiling Point 75-77 °C at 8 mmHg sigmaaldrich.com

Historical Context and Evolution of Research on this compound

Research into amino alcohols has a history rooted in the broader study of naturally occurring compounds and the development of synthetic organic chemistry. The initial interest in compounds like this compound stemmed from their relationship to the fundamental building blocks of life, the amino acids. The ability to chemically modify amino acids, such as the reduction of the carboxyl group of valine to form valinol, opened up new avenues for creating novel molecules with potential applications.

Early research likely focused on the fundamental synthesis and characterization of these compounds. A significant evolution in the research on this compound came with the rise of asymmetric catalysis. The realization that chiral amino alcohols could be used to create chiral environments for chemical reactions, thereby influencing the stereochemical outcome, was a major breakthrough. This led to extensive studies on the use of L-Valinol and D-Valinol as precursors for chiral ligands, particularly for the addition of organometallic reagents to aldehydes and ketones.

More recently, research has continued to explore the diverse applications of this compound and its derivatives. This includes their use as chiral synthons for the total synthesis of complex natural products and pharmaceuticals. The ongoing investigation into the biological activities of amino alcohol derivatives also continues to be an active area of research. The historical progression of research on this compound mirrors the broader advancements in organic synthesis, from fundamental characterization to sophisticated applications in stereoselective reactions and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B100882 2-Amino-3-methyl-1-butanol CAS No. 16369-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methylbutan-1-ol
Source PubChem
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InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NWYYWIJOWOLJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70862814
Record name (+/-)-Valinol
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Molecular Weight

103.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16369-05-4, 473-75-6, 2026-48-4
Record name (±)-Valinol
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Record name L-Valinol
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Record name L-2-amino-3-methylbutan-1-ol
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Synthetic Methodologies for 2 Amino 3 Methyl 1 Butanol

Stereoselective Synthesis Approaches

Stereoselective methods are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. wikipedia.org These approaches aim to control the three-dimensional arrangement of atoms, yielding the desired stereoisomer in high purity.

Asymmetric Reduction of Precursors

Asymmetric reduction involves the conversion of a prochiral ketone or imine to a chiral alcohol or amine, respectively, using a chiral reducing agent or catalyst. This strategy can establish key stereocenters with high enantioselectivity. For the synthesis of β-amino alcohols, reductive cross-coupling reactions represent a powerful tool. For instance, samarium diiodide (SmI₂) can be used to mediate the reductive cross-coupling of N-tosyl benzylideneamines with planar chiral aldehydes, affording optically pure syn-β-amino alcohols. researchgate.net

Another modern approach involves dynamic kinetic asymmetric hydrogenation. This method has been successfully applied to the synthesis of enantioenriched β-hydroxy α-amino acid derivatives. rsc.org For example, the hydrogenation of α-dibenzylamino aromatic ketones using an Iridium/f-phamidol catalytic system can produce chiral amino alcohols with excellent enantioselectivity. rsc.org After deprotection, these amino alcohols serve as versatile scaffolds in asymmetric synthesis. rsc.org

Use of Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary can be removed and often recycled. wikipedia.org This strategy has been instrumental in asymmetric synthesis for decades. nih.gov

Prominent examples of chiral auxiliaries include Evans' oxazolidinones and those derived from pseudoephedrine or pseudoephenamine. nih.govresearchgate.netnih.gov These auxiliaries can be attached to a substrate, for example, to form an amide. The steric bulk of the auxiliary then directs the approach of reagents from the less hindered face, leading to a highly diastereoselective reaction, such as alkylation or an aldol (B89426) reaction. wikipedia.org The subsequent removal of the auxiliary reveals the enantiomerically enriched product. nih.gov While specific applications of these auxiliaries for the direct synthesis of 2-amino-3-methyl-1-butanol are not extensively detailed in the provided sources, the principles are broadly applicable to the synthesis of chiral amino alcohols.

Enzymatic Synthesis and Biocatalysis for Enantiomeric Enrichment

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild reaction conditions. nih.gov This approach is increasingly important for the industrial production of chiral compounds, including pharmaceuticals. nih.govmdpi.com

For the synthesis of chiral alcohols, ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones. nih.gov Similarly, amino acid dehydrogenases can be engineered for the reductive amination of keto acids to produce chiral amino acids. nih.gov Transaminases are another class of enzymes that can install an amino group with high stereoselectivity.

In the context of this compound (valinol), which is derived from the amino acid valine, enzymatic pathways are highly relevant. The Ehrlich pathway, present in microorganisms like Corynebacterium glutamicum and yeast, is responsible for the conversion of amino acids to higher alcohols (fusel alcohols). researchgate.netresearchgate.net This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation and subsequent reduction by an alcohol dehydrogenase (ADH). researchgate.net By engineering these microbial hosts, it is possible to overproduce specific amino acids and channel them towards the synthesis of desired alcohols. researchgate.netnih.gov For example, engineered C. glutamicum has been used to produce 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol from their respective amino acid precursors, isoleucine and leucine (B10760876). researchgate.net A similar strategy targeting the L-valine biosynthetic pathway could be envisioned for the production of this compound.

Photocyclization Methods for Related Amino Alcohols

Photochemical methods offer unique pathways for the synthesis of complex molecules under mild conditions. While direct photocyclization to form this compound is not described, related photoredox reactions have been developed for the synthesis of other β-amino alcohol derivatives. gaylordchemical.com

One such method involves a photoredox-induced radical relay using an iridium catalyst to synthesize functionalized β-amino alcohol derivatives from an O-acyl hydroxylamine (B1172632) and a vinyl ether. gaylordchemical.com This reaction is highly regioselective and proceeds under mild conditions using white LED light. gaylordchemical.com This approach demonstrates the potential of modern photochemical strategies in constructing the C-N and C-O bonds characteristic of amino alcohols. gaylordchemical.com Other light-mediated reactions, often involving dual catalytic systems like Cr/photoredox, can generate α-amino carbanion equivalents for the synthesis of protected 1,2-amino alcohols from carbonyl compounds. organic-chemistry.org

Classical Synthetic Routes

Classical synthetic routes often rely on well-established, robust reactions using stoichiometric reagents.

Reduction of Corresponding Amino Acids

One of the most direct and common methods for synthesizing this compound (specifically, L-valinol) is the reduction of its parent amino acid, L-valine. guidechem.comnist.gov This transformation reduces the carboxylic acid group to a primary alcohol while preserving the stereocenter at the α-carbon.

Various reducing agents can accomplish this conversion. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent effective for this purpose. jocpr.com Another common and effective system is sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂) or other additives. guidechem.comjocpr.com The NaBH₄/I₂ system, for instance, has been used to reduce several amino acids to their corresponding amino alcohols with yields often exceeding 80%. jocpr.com A simple method using lithium metal (Li) and aluminum chloride (AlCl₃) has also been reported as a convenient alternative for the industrial production of chiral amino alcohols from their parent amino acids. jocpr.com

Below is a table summarizing various conditions for the reduction of L-valine or its esters.

Starting MaterialReducing Agent(s)SolventConditionsYield
L-ValineNaBH₄ / I₂THFReflux for 20 hours92% guidechem.com
L-Valine Methyl EsterNaBH₄EtOH / H₂O<15°CNot specified guidechem.com
L-ValineLi / AlCl₃ / t-BuOHTHF65°C for 1.5 hoursNot specified jocpr.com
L-ValineLiAlH₄Not specifiedNot specified73-75% jocpr.com

Multi-step Procedures from Alpha-Amino Acids

A prevalent and effective strategy for synthesizing enantiomerically pure this compound involves the reduction of the carboxylic acid group of corresponding α-amino acids, such as L-valine or L-leucine. These starting materials are readily available from the chiral pool, making this a common approach.

One established method involves the reduction of an L-amino acid using sodium borohydride (NaBH₄) and iodine in an anhydrous solvent like tetrahydrofuran (B95107) (THF). guidechem.com The reaction proceeds by first cooling a mixture of the amino acid and NaBH₄ in THF, followed by the slow addition of an iodine solution in THF. This in-situ generation of borane-THF complex is a key step. The mixture is then refluxed for an extended period to ensure complete reduction of the carboxylic acid to a primary alcohol. guidechem.com After the reaction is complete, the mixture is cooled, and excess borane (B79455) is quenched, typically with methanol. A subsequent workup with a strong base, such as potassium hydroxide (B78521) (KOH), followed by extraction with an organic solvent like dichloromethane (B109758), isolates the desired amino alcohol. guidechem.com This procedure can achieve high yields, with some reports indicating yields of up to 92%. guidechem.com

Another variation starts with the methyl ester of the amino acid, for example, (L)-valine methyl ester. guidechem.com In this case, the reduction is carried out using a larger excess of sodium borohydride in a mixed solvent system, such as ethanol (B145695) and water, in the presence of a weak base like sodium bicarbonate (NaHCO₃). The NaBH₄ is added portion-wise while maintaining a low reaction temperature. Following the reduction, the product is isolated through filtration, concentration of the filtrate, and extraction with an appropriate organic solvent like ethyl acetate. guidechem.com

These multi-step procedures from α-amino acids are advantageous due to the high stereochemical fidelity, preserving the chirality of the starting material in the final amino alcohol product.

Table 1: Comparison of Synthetic Routes from Alpha-Amino Acids

Starting MaterialKey ReagentsSolventTypical YieldReference
L-LeucineNaBH₄, IodineTetrahydrofuran (THF)92% guidechem.com
(L)-Valine methyl esterNaBH₄, NaHCO₃Ethanol/WaterNot specified guidechem.com
L-Amino Acid (general)NaBH₄Tetrahydrofuran (THF)Not specified guidechem.com

Oxime Reduction Pathways

An alternative synthetic route to amino alcohols involves the formation and subsequent reduction of an oxime. wikipedia.org This pathway begins with a ketone or aldehyde, which is condensed with hydroxylamine to form the corresponding oxime. thieme-connect.de For the synthesis of this compound, the required precursor would be 1-hydroxy-3-methyl-2-butanone.

The formation of the oxime from the ketone and hydroxylamine is typically a straightforward condensation reaction. wikipedia.orgthieme-connect.de The critical step in this pathway is the reduction of the oxime's C=N double bond to an amine. Various reducing agents can be employed for this transformation, including hydride reagents (e.g., lithium aluminum hydride), catalytic hydrogenation (e.g., using palladium on carbon), or dissolving metal reductions (e.g., sodium metal in alcohol). wikipedia.orgnih.gov

The choice of reducing agent and reaction conditions is crucial as it can influence the reaction's outcome. For instance, the reduction of aldoximes can sometimes yield a mixture of primary and secondary amines. wikipedia.org However, reaction conditions can be modified to selectively produce the primary amine. wikipedia.org The reduction of the oxime of 1-hydroxy-3-methyl-2-butanone would yield the desired this compound. This method provides a viable alternative to syntheses starting from α-amino acids, particularly when the corresponding keto-alcohol precursor is readily accessible.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing costs and reaction times. Key variables that are often fine-tuned include the choice of solvent, the stoichiometry of reagents, reaction temperature, and the type of catalyst used.

In syntheses involving the reduction of amino acid derivatives, the choice of solvent can significantly impact reaction progress. For instance, while tetrahydrofuran (THF) is a common and effective solvent for reductions using sodium aluminum hydride, other ethers like 2-methyl-tetrahydrofuran (2-MeTHF) have also been investigated. vcu.edu Studies have shown that THF can lead to complete conversion of the starting material, whereas 2-MeTHF may result in lower conversion rates. vcu.edu

The equivalents of the reducing agent are another critical factor. Using a stoichiometric excess is common to drive the reaction to completion, but an insufficient amount can lead to a drop in conversion. vcu.edu For example, in the hydrogenation of amino acid esters, parameters such as catalyst loading, temperature, and hydrogen pressure are systematically varied to find the optimal conditions for both high conversion and selectivity. niscpr.res.in Temperature plays a significant role; a very low temperature may result in a slow reaction with poor conversion, while excessively high temperatures might not significantly increase conversion and could lead to side reactions. niscpr.res.in

Table 2: Optimization Parameters for Amino Alcohol Synthesis

ParameterVariation StudiedObservationReference
Solvent THF vs. 2-MeTHF, MTBE, TolueneTHF showed complete conversion; 2-MeTHF showed ~80% conversion; others showed little reaction. vcu.edu
Reagent Stoichiometry 1.8 vs. >1.8 equivalents of reducing agentConversion dropped when using 1.8 equivalents. vcu.edu
Temperature 120°C to 190°CConversion increased with temperature up to 170°C, with little change at 190°C. niscpr.res.in
Catalyst Raney nickel, Pt/C, Pd/C, Copper-chromiteCopper-chromite catalyst showed maximum conversion. niscpr.res.in

Purification and Characterization Techniques in Synthesis

Following the synthesis of this compound, a robust purification and characterization process is necessary to ensure the identity and purity of the final product.

Purification often begins with a liquid-liquid extraction to separate the product from the reaction mixture, followed by drying of the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄. guidechem.com The solvent is then removed under reduced pressure. guidechem.com For volatile compounds like this compound, vacuum distillation is a highly effective method for purification, capable of yielding product with high purity (~98%). vcu.edusigmaaldrich.com Chromatographic techniques, such as column chromatography, are also employed for the separation and purification of amino acids and their derivatives. researchgate.net

Once purified, the compound's structure and purity are confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence of specific functional groups and their connectivity. vcu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that separates components of a mixture and provides information about their molecular weight and fragmentation patterns, thus confirming the identity and assessing the purity of the synthesized compound. vcu.edu The mass spectrum for this compound is consistent with its structure. nist.govnist.gov

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. Oximes, for example, show characteristic bands for O-H, C=N, and N-O stretches. wikipedia.org The final amino alcohol product would show characteristic absorptions for O-H and N-H bonds.

Chiral Analysis , often performed using chiral chromatography (e.g., chiral SFC or GC), is crucial to determine the enantiomeric purity of the product, especially when synthesized from a chiral precursor. vcu.edusigmaaldrich.com

These techniques collectively provide a comprehensive profile of the synthesized this compound, confirming its structure, purity, and stereochemical integrity.

Advanced Applications in Asymmetric Synthesis

Chiral Building Block in Organic Synthesis

The inherent chirality of (S)-2-amino-3-methyl-1-butanol makes it an excellent starting material for the synthesis of a wide array of complex, enantiomerically pure molecules. wikipedia.orgontosight.ai Its structure provides a robust chiral scaffold that can be elaborated into more complex structures while retaining stereochemical integrity. The hydrogenation or hydride reduction of the amino acid valine is a common method to produce this amino alcohol. wikipedia.org

Synthesis of Pharmaceuticals and Agrochemicals

(S)-2-Amino-3-methyl-1-butanol serves as a critical intermediate in the production of various pharmaceuticals and agrochemicals. ontosight.aichemimpex.comguidechem.com The stereochemistry of these products is often crucial for their biological activity and safety, and the use of this chiral building block ensures the desired enantiomer is produced. chemimpex.com For instance, enantiomerically pure amino alcohols are pivotal intermediates in medicinal chemistry. rsc.org An example is the synthesis of ethambutol, a front-line drug against tuberculosis, which utilizes a chiral 2-amino-1-butanol moiety. rsc.org While specific examples directly detailing the large-scale synthesis of commercial agrochemicals using 2-amino-3-methyl-1-butanol are not extensively documented in publicly available literature, the general importance of chiral amino alcohols in this sector is well-recognized for creating stereospecific pesticides and herbicides. researchgate.net

Production of Biologically Active Molecules

Beyond pharmaceuticals and agrochemicals, (S)-2-amino-3-methyl-1-butanol is instrumental in the synthesis of a broader range of biologically active molecules. wikipedia.orgchemimpex.com Its derivatives are explored for various therapeutic applications due to their ability to interact with biological systems in a stereospecific manner. ontosight.ai This chiral amine is considered an invaluable building block for researchers focused on drug development. chemimpex.com For example, it can be a precursor in the synthesis of compounds targeting neurological disorders. chemimpex.com

Role in Enantiomerically Pure Compound Production

The primary advantage of using (S)-2-amino-3-methyl-1-butanol as a chiral building block is its ability to facilitate the production of enantiomerically pure compounds. wikipedia.orgchemimpex.com The stereogenic center at the C2 position, derived from L-valine, directs the stereochemical outcome of subsequent reactions, a concept known as asymmetric induction. This is fundamental in modern organic synthesis, where the synthesis of a single enantiomer is often required. Its utility as a chiral auxiliary enhances its role in asymmetric synthesis, which is critical in the pharmaceutical industry where drug efficacy and safety can be highly dependent on stereochemistry. chemimpex.com

Precursor for Chiral Ligands and Catalysts

Perhaps one of the most significant applications of this compound is its use as a precursor for the synthesis of chiral ligands and catalysts. acs.orgbldpharm.com These ligands, when complexed with a metal center, can catalyze a wide variety of chemical reactions in an enantioselective manner, meaning they preferentially produce one enantiomer of the product over the other. The proximity of the stereocenter to the coordinating nitrogen atom allows for direct influence on the stereochemical course of the catalyzed reaction. acs.org

Development of Chiral Oxazoline-Derived Ligands

A prominent class of chiral ligands synthesized from this compound are those containing an oxazoline (B21484) ring. acs.orgsigmaaldrich.comsigmaaldrich.com Chiral oxazoline-containing ligands are among the most successful and widely used in asymmetric catalysis due to their straightforward synthesis and modular nature. acs.orgbldpharm.com The synthesis typically involves the reaction of the amino alcohol with nitriles or aldehydes. sigmaaldrich.comsigmaaldrich.com

Notable examples of such ligands include:

Phosphinooxazoline (PHOX) ligands: These bidentate ligands feature a chiral oxazoline moiety that is solely responsible for the asymmetric induction in product formation. acs.org

Bis(oxazoline) (BOX) ligands: These C₂-symmetric ligands are highly effective in a multitude of asymmetric reactions. nih.govacs.org

Pyridine-oxazoline (PyOX) ligands: This class of hybrid ligands has gained popularity for its unique properties in various new and efficient asymmetric methodologies. rsc.org

The synthesis of these ligands is often high-yielding and allows for systematic modification of the ligand structure to fine-tune its steric and electronic properties for a specific catalytic application. acs.orgacs.org

Application in Asymmetric Catalysis

Ligands derived from this compound have been successfully applied in a vast range of metal-catalyzed asymmetric reactions. acs.orgnih.gov The choice of both the ligand and the metal is critical for achieving optimal enantioselectivity in a given transformation. nih.gov

Table 1: Applications of this compound Derived Ligands in Asymmetric Catalysis
Reaction TypeLigand TypeMetalKey FindingsReference
Diels-Alder ReactionBis(oxazoline) (BOX)Copper(II), Iron(III)Catalyzes the cycloaddition with high enantioselectivity, forming chiral six-membered rings. nih.govacs.org
Hydrosilylation of KetonesPyridine-oxazoline (PyBOX), Imidazo[1,5-a]pyridine-OxazolinesRhodium(I)Efficient for the enantioselective reduction of ketones to chiral secondary alcohols with good to excellent enantioselectivities (80-93% ee). nih.govacs.org
Allylic AlkylationBis(oxazoline) (BOX), Phosphinooxazoline (PHOX)PalladiumCreates a chiral center adjacent to a double bond with high stereocontrol. nih.gov
CyclopropanationBis(oxazoline) (BOX)Copper(I)Enables the enantioselective synthesis of chiral cyclopropanes from olefins. nih.govacs.org
Mukaiyama Aldol (B89426) ReactionBis(oxazoline) (BOX)Various Lewis AcidsFacilitates the stereoselective formation of carbon-carbon bonds in aldol products. nih.gov
AziridinationBis(oxazoline) (BOX)CopperUsed for the asymmetric synthesis of chiral aziridines from olefins and imines. nih.gov

The versatility and effectiveness of these catalytic systems underscore the importance of this compound as a fundamental building block in the field of asymmetric synthesis. Its continued use and the development of new ligands and catalysts derived from it are expected to remain a vibrant area of chemical research.

Use in Homochiral Guest Compounds for Crown Ether Synthesis

Chiral crown ethers are macrocyclic polyethers that can selectively bind guest molecules, a field of study known as host-guest chemistry. The enantioselective recognition of chiral ammonium (B1175870) salts is a significant area of this research, with applications in enantiomeric separation and sensing. This compound and its enantiomers, such as L-Valinol, are utilized as homochiral guest compounds or, more commonly, as chiral building blocks for the synthesis of the crown ethers themselves. sigmaaldrich.comscbt.com

The synthesis of these chiral macrocycles often involves incorporating a chiral unit to impart stereoselectivity to the host molecule. kyoto-u.ac.jpsemanticscholar.org For instance, chiral monoaza-15-crown-5 ethers have been synthesized from chiral amino alcohols like (R)-(−)-2-amino-1-butanol, a close structural analogue, to study the effect of the substituent at the stereogenic center on enantioselectivity. beilstein-journals.org Research has demonstrated that crown ethers synthesized with chiral subunits derived from amino alcohols can form stable complexes with guest molecules like α-phenylethylamine hydrochloride. beilstein-journals.org The chirality originating from the amino alcohol building block allows the crown ether to differentiate between the enantiomers of the guest, a crucial function for creating effective sensors and selectors for biologically important chiral compounds. semanticscholar.org The use of this compound provides a readily accessible source of chirality for constructing these sophisticated molecular hosts. sigmaaldrich.comscbt.comkyoto-u.ac.jp

Intermediate in Complex Molecule Total Synthesis

The defined stereochemistry of this compound makes it an invaluable intermediate in the total synthesis of complex natural products and pharmaceuticals, where precise control of stereoisomerism is critical for biological activity.

The benanomicin-pradimicin family of antibiotics are complex natural products with significant biological activity. smolecule.comacademicjournals.orgnih.gov A key step in the total synthesis of these molecules, including benanomicin A, benanomicin B, and pradimicin A, involves the use of (R)-2-amino-3-methyl-1-butanol, also known as (R)-valinol, as a chiral nucleophile. sigmaaldrich.comsigmaaldrich.comnih.gov

In a general synthetic strategy, (R)-valinol is used for the diastereoselective ring-opening of a biaryl lactone. nih.govacs.org This step is crucial as it sets one of the key stereocenters in the molecule. The amino alcohol attacks the lactone, opening the ring and forming an amide bond, with the chirality of the valinol directing the stereochemical outcome of the reaction. This approach allows for the controlled construction of the complex ABCD tetracyclic core of the antibiotics. nih.gov The ability of this compound to act as a chiral nucleophile is thus fundamental to achieving the regio- and stereoselective total synthesis of these important antibiotics. smolecule.comnih.govsmolecule.com

While not always incorporated into the final molecular structure, derivatives of this compound play a critical role as catalysts in the asymmetric synthesis of nicotine (B1678760) analogues. Nicotine possesses a chiral center, and the (S)-enantiomer is significantly more biologically active. google.com

In the asymmetric synthesis of nonracemic amines bearing heterocyclic rings, similar to those in nicotine analogues, catalysts derived from chiral amino alcohols are employed. Specifically, a spiroborate ester catalyst derived from (S)-diphenylvalinol, which is synthesized from (S)-valine, a precursor to (S)-2-amino-3-methyl-1-butanol, has proven effective. acs.org This catalyst is used for the borane-mediated enantioselective reduction of ketoxime ethers. For example, the synthesis of (S)-N-ethylnornicotine has been achieved with high enantiomeric excess using this method. acs.org The chiral environment created by the valinol-derived catalyst directs the reduction to produce the desired enantiomer of the amine, highlighting an indirect but vital application of the this compound scaffold in synthesizing these analogues.

The synthesis of optically active amines is a critical step in the production of many pharmaceuticals. This compound is implicated in the synthesis of key intermediates for drugs like Rotigotine, used for Parkinson's disease, and Tamsulosin, used to treat benign prostatic hyperplasia. kanto.co.jpnih.gov

Derivatization for Enhanced Synthetic Utility

The amino and hydroxyl groups of this compound can be readily derivatized, transforming it into other useful synthetic intermediates. This derivatization enhances its versatility in asymmetric synthesis.

This compound reacts with aldehydes and nitriles to form imines and oxazolines, respectively. cymitquimica.com These products are valuable chiral ligands and intermediates in their own right.

The reaction with an aldehyde involves the condensation of the primary amine of this compound with the carbonyl group of the aldehyde to form a chiral imine, with the elimination of water. ege.edu.trrsc.orggoogle.com Studies have investigated the stereoselectivity of this imine formation with various racemic 1,2-amino alcohols, including this compound (valinol). researchgate.net

The reaction with nitriles, typically catalyzed by a Lewis acid such as bismuth(III) salts or zinc chloride, yields chiral 2-oxazolines. lookchem.comresearchgate.net For instance, the reaction of benzonitrile (B105546) with (S)-(+)-2-amino-3-methyl-1-butanol in the presence of a bismuth catalyst produces (S)-(–)-4-isopropyl-2-phenyloxazoline with very high optical purity. lookchem.com These oxazolines are important chiral ligands used in a variety of metal-catalyzed asymmetric reactions, such as allylic substitution. sigmaaldrich.com The ability to easily convert this compound into these valuable chiral derivatives underscores its importance as a starting material in synthetic organic chemistry. sigmaaldrich.comsmolecule.comorganic-chemistry.org

Formation of Chiral Bis(amino alcohol)oxalamide Gelators

The synthesis of chiral bis(amino alcohol)oxalamide gelators from this compound, also known as valinol, represents a significant advancement in the field of supramolecular chemistry and materials science. nih.govncats.io These low-molecular-weight organic gelators are of particular interest due to their capacity to self-assemble in various organic solvents, forming three-dimensional networks that immobilize the liquid phase. nih.govtubitak.gov.tr The gelation process is primarily driven by non-covalent interactions, including hydrogen bonding and van der Waals forces, which lead to the formation of fibrous aggregates. irb.hrnih.gov

The molecular structure of these gelators, featuring a central oxalamide core flanked by chiral amino alcohol units, is crucial for their gelation ability. rsc.orgresearchgate.net The oxalamide group provides a strong and directional hydrogen-bonding motif, while the chiral centers, derived from this compound, introduce stereochemical complexity and influence the packing of the molecules in the self-assembled state. rsc.orgnih.gov

The general synthesis of these chiral bis(amino alcohol)oxalamides involves the reaction of the respective amino alcohol with a dialkyl oxalate (B1200264), such as diethyl oxalate or dimethyl oxalate. tubitak.gov.trirb.hr This straightforward approach allows for the preparation of a variety of these gelators with different amino alcohol side chains. In the case of this compound (valinol), four new chiral bis(amino alcohol)oxalamides have been prepared and their gelation properties investigated. nih.gov

Spectroscopic studies, including Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR), alongside X-ray diffraction, have shed light on the primary organization motif of these gelators in lipophilic solvents. nih.gov It has been revealed that they tend to form inverse bilayers. Within these bilayers, the gelator molecules are interconnected through cooperative hydrogen bonding between the oxalamide units and the hydroxyl (OH) groups of the amino alcohol moieties. nih.gov The lipophilic interactions between the isobutyl groups of the valinol residues are responsible for the interactions between these bilayers. nih.gov

The stereochemistry of the this compound precursor plays a critical role in the gelation properties of the resulting bis(oxalamide). A comparison of the gelation abilities of the pure (S,S)-enantiomer and the racemic mixture of a bis(leucinol)oxalamide, which is structurally similar to the valinol derivative, demonstrated significant differences. nih.gov For instance, the racemic mixture was found to be a more efficient gelator in toluene, capable of gelling a volume three times larger than the pure (S,S)-enantiomer. nih.gov This difference is attributed to the formation of a more compact network of thinner fibers in the gel of the racemate. nih.gov

The self-assembly process can be conceptualized as being guided by "supramolecular vectors," which are the forces of aggregation acting in three-dimensional space. nih.gov The strength and directionality of these forces, dictated by the molecular structure of the gelator, determine the morphology of the resulting aggregates and, consequently, the properties of the gel.

The gelation capabilities of these bis(amino alcohol)oxalamides have been tested in a range of organic solvents and their mixtures. The table below summarizes the gelation properties of a bis(valinol)oxalamide derivative in various solvents.

SolventGelation Ability
Dichloromethane (B109758)Unstable Gel
Aromatic Solvents (e.g., Toluene)Stable Gel

Data derived from studies on structurally similar bis(amino alcohol)oxalamides. nih.gov

The unstable nature of the gel in dichloromethane is attributed to the formation of symmetrical meso bilayers, which are prone to crystallization. nih.gov In contrast, the stable gels formed in aromatic solvents are a result of the formation of enantiomeric bilayers. nih.gov

Biological and Biochemical Research Investigations

Biological Activity and Medicinal Chemistry Applications

2-Amino-3-methyl-1-butanol has demonstrated a range of biological activities, making it a compound of interest in medicinal chemistry. Its inherent chirality and functional groups contribute to its potential applications in the development of new therapeutic agents.

Antimicrobial Properties

While research on the direct antimicrobial properties of this compound is emerging, studies on its derivatives have shown significant antibacterial activity. In one study, a series of imidazoline-oxazoline scaffolds were synthesized using enantiomerically pure (S)-2-amino-3-methyl-1-butanol. nih.govresearchgate.netosti.gov One of the resulting derivatives, compound 10d, was found to be the most active against all tested bacteria, exhibiting minimal inhibitory concentrations (MICs) ranging from 21.9 to 42.6 μg/mL. nih.govosti.gov

Table 1: Antimicrobial Activity of a Derivative of (S)-2-Amino-3-methyl-1-butanol

Derivative Test Organisms Minimal Inhibitory Concentration (MIC) (μg/mL)
Compound 10d Various Bacteria 21.9 - 42.6

Antifungal Properties

Similar to its antimicrobial properties, the antifungal potential of this compound has been highlighted through studies on both the compound itself and its derivatives. An ethanol (B145695) extract exhibiting significant antifungal activity was found to contain (S)-(+)-2-Amino-3-methyl-1-butanol as a key component. researchgate.net A herbal gel formulated from this extract showed a zone of inhibition of 10.03 mm against fungal growth. researchgate.net

Furthermore, the aforementioned derivative, compound 10d, also displayed potent antifungal activity against all tested fungi, with the same MIC range of 21.9 to 42.6 μg/mL as observed for its antibacterial action. nih.govosti.gov

Table 2: Antifungal Activity Data

Compound/Extract Test Organism(s) Measurement Result
Ethanol Extract containing (S)-(+)-2-Amino-3-methyl-1-butanol Fungus Zone of Inhibition 10.03 mm
Derivative Compound 10d Various Fungi Minimal Inhibitory Concentration (MIC) 21.9 - 42.6 μg/mL

Potential in Pharmaceutical Development

The chiral nature of this compound makes it a valuable chiral building block in the synthesis of pharmaceuticals. wisdomlib.orgnih.govnih.govbuchler-gmbh.com Chiral building blocks are crucial in drug discovery and development as they allow for the synthesis of enantiomerically pure compounds, which is often essential for therapeutic efficacy and safety. wisdomlib.orgnih.govnih.gov

A significant application of (R)-2-amino-3-methyl-1-butanol is as a pivotal chiral intermediate in the production of (R)-Roscovitine. acs.orgnih.govtudelft.nl Roscovitine is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and has been investigated for its potential in treating cancer and other diseases. nih.govamegroups.org The synthesis of Roscovitine involves the nucleophilic substitution of a purine (B94841) derivative with (R)-(−)-2-amino-3-methylbutanol. nih.gov

Enzymatic Studies and Interaction with Biological Systems

The structure of this compound makes it a useful tool for studying various enzymatic systems and their mechanisms.

Probing Mechanisms of Enzymes (e.g., Amino Acid Dehydrogenases)

This compound has been utilized as a substrate to probe the mechanisms of amino acid dehydrogenases (AADHs) and engineered amine dehydrogenases (AmDHs). acs.orgtudelft.nlgoogle.commdpi.com These enzymes catalyze the reversible amination of a keto group to an amino group.

A patent describes an amino alcohol dehydrogenase isolated from Streptomyces virginiae that can oxidatively convert (S)-(+)-2-amino-3-methyl-1-butanol. google.com The relative activity of this enzyme on (S)-(+)-2-amino-3-methyl-1-butanol was found to be 43% compared to its activity on L-alaninol (100%). google.com

More recent research has focused on engineering AADHs to have activity towards non-natural substrates like amino alcohols. One study reported the evolution of an amine dehydrogenase that showed improved specific activity for L-valinol ((S)-2-amino-3-methyl-1-butanol). acs.orgtudelft.nl The best-performing mutant exhibited a 1.5-fold improvement in specific activity for L-valinol compared to the initial mutant. acs.orgtudelft.nl

Table 3: Relative Activity of Amino Alcohol Dehydrogenase with Various Substrates

Substrate Relative Activity (%)
L-alaninol 100
(S)-(+)-2-amino-3-methyl-1-butanol 43
(S)-(−)-2-amino-3-phenyl-1-propanol 120
2-amino-3-hydroxypyridine 136
2-aminocyclohexanol 113

Interaction with Choline (B1196258) Uptake Pathways

While direct studies on the interaction of this compound with choline uptake pathways are limited, research on structurally similar compounds suggests a potential for interaction. Choline is an essential nutrient, and its transport across cell membranes is mediated by specific transporter proteins. nih.gov Inhibition of these transporters can have significant physiological effects.

One study investigated the inhibition of ethanolamine (B43304) kinase, an enzyme in a related pathway, by 2-amino-1-butanol, a close structural analog of this compound. msptm.org This suggests that amino alcohols can interact with pathways involved in phospholipid synthesis. Furthermore, various butanol derivatives have been studied in the context of choline carrier inhibition, though this compound was not explicitly mentioned. zju.edu.cn Given the structural similarities, it is plausible that this compound could exhibit some level of interaction with choline transport mechanisms, though further research is required to confirm this.

Research as a Biochemical Reagent

This compound, including its stereoisomers L-Valinol and D-Valinol, serves as a valuable biochemical reagent in life science research. nih.govelsevierpure.com It is categorized as a non-proteinogenic amino alcohol, meaning it is not one of the 22 protein-building amino acids. researchgate.net Structurally, it is an analog of the amino acid valine, featuring a hydroxyl group in place of the carboxyl group. researchgate.net This unique structure makes it a useful building block in the synthesis of more complex molecules. researchgate.net

In biochemical research, this compound has been employed as a probe to investigate the mechanisms of certain enzymes, such as amino acid dehydrogenases. researchgate.net Its chiral nature, existing as different stereoisomers, is particularly important. yeastgenome.org This property allows for its use in the preparation of chiral ligands and as a catalyst in asymmetric synthesis, where control over the three-dimensional arrangement of atoms is crucial. researchgate.net For instance, it has been utilized as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics and as a homochiral guest compound in the synthesis of crown ethers. nih.govoup.com Furthermore, it has been used to synthesize 1-allyl-2-pyrroleimines. nih.gov The compound and its derivatives are also intermediates in the synthesis of pharmaceuticals and agrochemicals. yeastgenome.org

Biosynthesis and Microbial Production Pathways of Related Compounds

While this compound itself is primarily produced through chemical synthesis, significant research has been conducted on the microbial production of structurally related methylbutanols, such as 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol. These higher alcohols are considered promising biofuels. nih.govtum.de

Corynebacterium glutamicum, a bacterium well-known for its industrial production of amino acids, has been metabolically engineered to produce methylbutanols. tum.denih.gov This organism is a suitable host due to its high tolerance for isobutanol, a related branched-chain alcohol. nih.govnih.gov The general strategy involves introducing and overexpressing genes that channel metabolic intermediates from the cell's natural amino acid biosynthesis pathways towards the production of these alcohols. tum.detandfonline.com

Specifically, to produce 2-methyl-1-butanol and 3-methyl-1-butanol, the Ehrlich pathway is engineered into C. glutamicum. nih.gov This typically involves the overexpression of two key types of enzymes: a 2-keto acid decarboxylase (encoded by genes like kivd from Lactococcus lactis) and an alcohol dehydrogenase (encoded by genes such as adhA). nih.govnih.gov The 2-keto acid decarboxylase converts 2-keto acids (precursors to amino acids) into aldehydes, which are then reduced to the desired alcohols by the alcohol dehydrogenase. tum.detandfonline.com

To further enhance the production of these methylbutanols, researchers have employed various metabolic engineering strategies. These include inactivating competing metabolic pathways to direct more carbon flux towards the target products. For example, the deletion or silencing of genes such as aceE (pyruvate dehydrogenase), ldh (lactate dehydrogenase), and ilvE (branched-chain amino acid transaminase) has been shown to improve yields. nih.govnih.gov

The following table summarizes the results from various studies on the production of methylbutanols in engineered Corynebacterium glutamicum.

Engineered Strain / Genetic ModificationProduct(s)TiterReference
C. glutamicum overexpressing kivd and adh33-methyl-1-butanol0.182 g/L nih.gov
C. glutamicum with aceE and ldh inactivation, overexpressing kivd and adh33-methyl-1-butanol0.497 g/L nih.gov
C. glutamicum with ilvE deletion and other modifications3-methyl-1-butanol0.697 g/L nih.gov
C. glutamicum engineered for 2-methyl-1-butanol production2-methyl-1-butanol0.37 g/L nih.gov
C. glutamicum engineered for 3-methyl-1-butanol production3-methyl-1-butanol2.76 g/L nih.gov
C. glutamicum overexpressing alsS, ilvC, ilvD, kivd, and adhAIsobutanol and 3-methyl-1-butanol2.6 g/L (isobutanol), 0.4 g/L (3-methyl-1-butanol) nih.gov

The Ehrlich pathway is a metabolic route found in various microorganisms, most notably in the yeast Saccharomyces cerevisiae, for the catabolism of amino acids. nih.govresearchgate.net This pathway is responsible for the production of fusel alcohols, which are higher alcohols that contribute to the flavor and aroma of fermented beverages. nih.govresearchgate.net The amino acids that are catabolized through this pathway include the branched-chain amino acids leucine (B10760876), isoleucine, and valine, which are the precursors to 3-methyl-1-butanol, 2-methyl-1-butanol, and isobutanol, respectively. oup.comnih.govresearchgate.net

The pathway consists of three main steps:

Transamination: The amino acid is first converted to its corresponding α-keto acid. This reaction is catalyzed by a transaminase enzyme, which transfers the amino group from the amino acid to an α-keto acid acceptor. oup.comnih.gov

Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde with one less carbon atom than the original amino acid. This step is carried out by a 2-keto acid decarboxylase. oup.comresearchgate.net

Reduction: Finally, the aldehyde is reduced to the corresponding fusel alcohol by an alcohol dehydrogenase. oup.comnih.gov

The Ehrlich pathway is a key target for metabolic engineering to produce branched-chain higher alcohols. tum.detandfonline.com By introducing or overexpressing the genes for the enzymes of this pathway, particularly the 2-keto acid decarboxylase and alcohol dehydrogenase, in suitable microbial hosts like Corynebacterium glutamicum, it is possible to channel the cellular metabolism towards the production of specific alcohols like 2-methyl-1-butanol and 3-methyl-1-butanol from glucose or other carbon sources. nih.govtum.de

Computational and Spectroscopic Studies

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to predict the three-dimensional structure and conformational landscape of 2-Amino-3-methyl-1-butanol. The presence of a flexible backbone with rotatable bonds around the C-C and C-O single bonds, as well as the stereogenic center, gives rise to multiple possible conformations. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a key factor in determining the most stable conformers.

Computational studies, often using density functional theory (DFT) or other quantum mechanical methods, can calculate the relative energies of these different conformations. These calculations help in understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. While specific conformational analysis studies on this compound are not extensively detailed in the available literature, the principles of conformational analysis for small amino alcohols are well-established. The interplay between steric hindrance from the bulky isopropyl group and the stabilizing effect of intramolecular hydrogen bonds would be the primary focus of such a study.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in investigating the mechanisms of reactions involving this compound. tandfonline.com These computational methods can model the transition states and intermediates of a reaction, providing insights into the reaction kinetics and thermodynamics that are often difficult to obtain experimentally. tandfonline.com

For instance, theoretical studies have been conducted on the reactions of amino alcohols with other molecules. One such study investigated the reaction mechanism between Criegee intermediates and amino alcohols, providing a theoretical framework for understanding the atmospheric reactions of these compounds. umich.edu Another study focused on the oxidation of 2-methyl-1-butanol (B89646), a structurally related alcohol, in a jet-stirred reactor, using a detailed chemical kinetic mechanism to simulate the experimental results. researchgate.net Although not directly focused on this compound, these studies highlight the power of quantum chemical calculations in elucidating complex reaction pathways. umich.eduresearchgate.net Such calculations can be applied to understand the synthesis of derivatives of this compound or its role in catalytic cycles. sigmaaldrich.com

Spectroscopic Characterization in Research

A suite of spectroscopic techniques is routinely used to characterize this compound, confirming its structure and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of (S)-(+)-2-Amino-3-methyl-1-butanol typically shows distinct signals for the protons of the methyl, methine, methylene, amino, and hydroxyl groups. The chemical shifts and coupling patterns are characteristic of the molecule's structure. For example, the protons of the two methyl groups in the isopropyl moiety are often diastereotopic and may appear as separate doublets.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups.

Table 1: Representative NMR Data for (S)-(+)-2-Amino-3-methyl-1-butanol

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
CH(NH₂)~2.8-3.0~60-62
CH₂OH~3.4-3.7 (diastereotopic)~65-67
CH(CH₃)₂~1.7-1.9~30-32
CH(CH ₃)₂~0.9-1.0 (two doublets)~18-20 (two signals)
NH₂Variable-
OHVariable-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of this compound, particularly its enantiomeric purity. rsc.orgrsc.org Since it is a chiral molecule, separating the (R) and (S) enantiomers is often necessary, especially in applications where stereochemistry is critical. Chiral stationary phases are commonly employed in HPLC methods to achieve this separation. rsc.orgrsc.org For instance, a method for the chiral purity analysis of L-valine, a closely related amino acid, utilizes a chiral column to separate the D- and L-enantiomers after derivatization. rsc.org Similar strategies can be applied to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.govresearchgate.netrestek.com This technique is invaluable for identifying and quantifying this compound and any impurities in a sample. nih.govresearchgate.netrestek.com In some cases, derivatization of the amino and hydroxyl groups may be performed to improve chromatographic retention and ionization efficiency in the mass spectrometer. nih.gov For example, a method for the concurrent measurement of amino acids and acylcarnitines in plasma utilizes derivatization followed by flow-injection tandem mass spectrometry (FI-MS/MS). nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for determining the molecular weight and fragmentation pattern of volatile compounds like this compound. nist.gov In the EI process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The fragmentation pattern is often unique to the compound and can be used for its identification.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 103, corresponding to its molecular weight. nist.gov Characteristic fragmentation pathways for alcohols and amines would lead to the formation of specific fragment ions. Alpha-cleavage (cleavage of the bond adjacent to the oxygen or nitrogen atom) is a common fragmentation route. For this compound, this could involve the loss of an isopropyl radical to give a fragment at m/z 60, or the loss of a CH₂OH radical to give a fragment at m/z 72. The loss of a water molecule from the molecular ion can also be observed.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
103[C₅H₁₃NO]⁺·Molecular Ion
88[C₄H₁₀NO]⁺Loss of ·CH₃
72[C₄H₁₀N]⁺α-cleavage (loss of ·CH₂OH)
60[C₂H₆NO]⁺α-cleavage (loss of ·CH(CH₃)₂)
44[C₂H₆N]⁺Cleavage of C-C bond adjacent to N
30[CH₄N]⁺Common fragment from primary amines

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the O-H, N-H, C-H, and C-O bonds. nih.govijeab.com

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The N-H stretching vibrations of the primary amine group typically appear as two sharp peaks in the same region (around 3300-3400 cm⁻¹). The C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹. The C-O stretching vibration gives rise to a strong absorption band in the range of 1000-1200 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (amine)Stretching3300-3400 (two sharp peaks)
C-H (alkane)Stretching2850-3000
N-H (amine)Bending1590-1650
C-O (alcohol)Stretching1000-1200

Advanced Analytical and Recognition Techniques

Enantioselective Recognition Methods

Enantioselective recognition involves the preferential binding of one enantiomer over the other by a chiral selector, a process fundamental to developing specialized sensors and separation media. rsc.org The discrimination of chiral molecules like 2-Amino-3-methyl-1-butanol is significant in pharmaceutical and chemical fields. mdpi.com

Potentiometric sensors, a type of ion-selective electrode, offer a simple, rapid, and affordable method for the enantioselective recognition of chiral compounds. mdpi.comresearchgate.net These sensors operate by measuring the potential difference between a reference electrode and an ion-selective electrode, which is immersed in a solution containing the analyte. The key component of the sensor is a membrane, typically made of polyvinyl chloride (PVC), which is modified with a chiral selector. mdpi.comnih.govdoaj.org This selector interacts differently with the enantiomers of a target molecule, leading to a measurable difference in the potentiometric response. researchgate.net

While research has been conducted on developing potentiometric sensors for similar amino alcohols, specific applications for this compound are part of broader investigations into the selectivity of these devices. mdpi.com For instance, a sensor designed for 2-amino-1-butanol was also tested against this compound to gauge its selectivity and potential interferences. mdpi.com

Porous Organic Cages (POCs) are a class of molecular materials with intrinsic, accessible cavities that have shown great potential in molecular recognition and separation. mdpi.comnih.gov One of the most well-studied POCs is CC3-R, a homochiral cage synthesized from (1R,2R)-1,2-cyclohexanediamine and 1,3,5-triformylbenzene. acs.org The defined shape, size, and chiral environment of the CC3-R cage allow it to act as an excellent chiral selector. mdpi.comnih.gov

CC3-R has been successfully incorporated as a chiral selector into the PVC membranes of potentiometric sensors. mdpi.comdoaj.org In a study focused on creating a sensor for 2-amino-1-butanol, the enantiomers of this compound were used as potential interfering compounds to test the sensor's specificity. The results indicated that the CC3-R modified electrode displayed a slight enantioselective recognition of the this compound enantiomers. mdpi.com However, due to the structural similarity, the compound also produced similar potential response values to the target analyte, causing what was described as significant interference. mdpi.com

Table 1: Performance of CC3-R Based Potentiometric Sensor with this compound

Analyte Sensor Component Observation Finding Source
Enantiomers of this compound CC3-R in PVC Membrane The electrode showed a differential response to the enantiomers. Displayed slight enantioselective recognition. mdpi.com
This compound (as an interferent) CC3-R in PVC Membrane The compound yielded potential response values similar to the primary analyte (2-amino-1-butanol). Caused significant interference in the analysis of 2-amino-1-butanol. mdpi.com

Chromatographic Methods for Chiral Analysis (e.g., GC, HPLC, HPCE)

Chromatographic techniques are powerful tools for the precise chiral discrimination of compounds. mdpi.com Methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and High-Performance Capillary Electrophoresis (HPCE) are commonly employed for the separation and analysis of enantiomers. mdpi.com

For a compound like this compound, which lacks a strong UV-absorbing chromophore, analysis by HPLC often requires a derivatization step. rsc.orgoup.com This involves reacting the amino alcohol with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase, such as a C18 column. rsc.orgresearchgate.net

Gas chromatography is also a highly effective technique for chiral separations. The enantiomers can be separated either by derivatization with a chiral reagent followed by analysis on a standard column or, more directly, by using a chiral stationary phase (CSP). acs.orgresearchgate.net Porous organic cages, including CC3-R, have been used to create highly selective GC stationary phases capable of resolving a wide range of racemates, including chiral alcohols and amines, often without prior derivatization. acs.orgacs.org

High-Performance Capillary Electrophoresis (HPCE) separates molecules based on their electrophoretic mobility in a capillary tube. For chiral separations, a chiral selector is added to the background electrolyte. Chiral ionic liquids, such as (R)-N,N,N-trimethyl-2-aminobutanol-bis(trifluoromethanesulfon)imidate, have been shown to be effective chiral selectors in HPCE for resolving the enantiomers of various compounds, including alcohols and amines. researchgate.net

Table 2: Overview of Chromatographic Methods for Chiral Analysis of this compound

Method Approach Key Considerations Relevant Findings
GC Direct or Indirect Direct: Requires a Chiral Stationary Phase (CSP). CSPs like CC3-R show high selectivity for chiral alcohols and amines. acs.orgacs.orgIndirect: Derivatization with a chiral reagent followed by separation on an achiral column. CC3-R coated capillary columns offer excellent enantioselectivity for a large number of optical isomers, including alcohols and amines. acs.org
HPLC Indirect Requires derivatization with a chiral derivatizing reagent (e.g., a variant of Marfey's reagent) to form diastereomers. rsc.org This also adds a chromophore for UV detection. Separation is then performed on a standard achiral column (e.g., C18). rsc.orgresearchgate.net This compound has been successfully analyzed using liquid chromatography. mst.edu
HPCE Direct A chiral selector (e.g., a chiral ionic liquid) is added to the background electrolyte to interact differentially with the enantiomers. researchgate.net Chiral ionic liquids have proven to be effective selectors for resolving enantiomers of alcohols and amines. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The efficient and stereoselective synthesis of 2-Amino-3-methyl-1-butanol is paramount for its widespread application. While traditional methods often involve the reduction of the corresponding amino acid, L-valine, future research is geared towards more innovative and sustainable approaches. ontosight.ai

One promising area is the development of novel enzymatic and chemo-enzymatic processes . The use of enzymes, such as transaminases, offers a green and highly selective alternative to conventional chemical methods. For instance, research into R-selective transaminase enzymes for the synthesis of related amino alcohols demonstrates the potential for enzymatic routes. google.com Future work will likely focus on identifying or engineering enzymes with high specificity and efficiency for the production of this compound, potentially from inexpensive starting materials.

Furthermore, the exploration of non-fermentative biosynthetic pathways in engineered microorganisms presents another exciting frontier. zju.edu.cn By leveraging the host's amino acid biosynthetic pathways, it may be possible to produce this compound and other higher alcohols from renewable resources like glucose. zju.edu.cn This approach aligns with the growing demand for sustainable chemical manufacturing.

In the realm of traditional organic synthesis, the development of new stereoselective synthetic methods remains a key objective. This includes the design of novel reagents and reaction conditions that can afford high enantiomeric purity. acs.org Research into the stereoselective synthesis of related amino alcohols provides a foundation for developing more efficient routes to this compound. acs.org

Development of New Chiral Catalysts and Ligands

A significant area of ongoing and future research lies in the use of this compound as a scaffold for the synthesis of new chiral catalysts and ligands. Its inherent chirality is readily transferred to more complex molecules, which can then be used to control the stereochemical outcome of chemical reactions.

A major focus is on the preparation of chiral oxazoline (B21484) ligands . These ligands, often derived from the reaction of this compound with nitriles or dicarboxylic acids, have proven to be highly effective in a variety of asymmetric catalytic reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Research is directed towards creating novel oxazoline-based multidentate ligands, including those with unique backbones like cyclophosphazenes, to fine-tune the steric and electronic properties of the resulting metal complexes. nih.govrsc.orgrsc.org These new ligands are being explored for their efficacy in reactions such as asymmetric allylic substitutions and rearrangements. nih.govrsc.org

Another important class of ligands derived from this compound are chiral phosphinite ligands . These have been successfully employed in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity. academie-sciences.fr Future research will likely involve the synthesis of a wider range of these ligands and their application in other important catalytic transformations.

The development of chiral boronate complexes is also a promising avenue. doi.org These complexes, synthesized from chiral salen ligands derived from 2-amino-1-butanol derivatives, have shown catalytic activity in the asymmetric transfer hydrogenation of ketones. doi.org Exploring similar complexes derived from this compound could lead to new and efficient catalytic systems.

Ligand TypePrecursorKey Synthetic StepApplication in Asymmetric CatalysisReference
Chiral Oxazolines(S)-(+)-2-Amino-3-methyl-1-butanolReaction with nitriles or carboxylic acid derivativesAllylic substitution, Rearrangements chemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.govrsc.org
Chiral Phosphinites(R)-2-amino-1-butanol derivativesReaction with chlorophosphinesTransfer hydrogenation of ketones academie-sciences.fr
Chiral Boronates(R)-(−)-2-amino-1-butanolFormation of salen ligand followed by reaction with boronic acidsTransfer hydrogenation of ketones doi.org
Table 1: Overview of Chiral Ligands Derived from this compound and its Analogs.

Deeper Understanding of Biological Mechanisms

While this compound itself is primarily used as a synthetic intermediate, understanding its potential biological activities and those of its derivatives is a growing area of interest. ontosight.ai Future research will focus on elucidating the mechanisms by which these molecules interact with biological systems.

This includes investigating the structure-activity relationships of its derivatives. By systematically modifying the structure of this compound-containing molecules, researchers can gain insights into how specific structural features influence their biological targets and pharmacological effects. For example, derivatives of this compound have been studied for their potential to modulate neurotransmitter pathways.

Furthermore, exploring its role as a chiral building block in the synthesis of biologically active molecules will continue to be a major research driver. sigmaaldrich.com Its incorporation into complex natural products or novel pharmaceutical agents can significantly impact their efficacy and stereospecific interactions with biological receptors. A deeper understanding of these interactions at a molecular level, for instance through computational modeling and structural biology, will be crucial. jocpr.com

Expanded Applications in Drug Discovery and Materials Science

The versatility of this compound as a chiral building block opens up a wide range of potential applications in both drug discovery and materials science.

In drug discovery , it serves as a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals. ontosight.ai Future research will likely see its incorporation into a broader array of drug candidates targeting various diseases. Its use in the synthesis of antiviral and anticancer agents is an area of active investigation. The development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties is a key objective.

In the field of materials science , the chiral nature of this compound is being harnessed to create new functional materials. This includes the synthesis of chiral polymers and crown ethers . sigmaaldrich.com These materials have potential applications in chiral recognition and separation technologies. For instance, crown ethers containing two chiral subunits derived from this compound have been synthesized for use as homochiral guest compounds. sigmaaldrich.com Future research could explore the development of chiral porous organic cages and other advanced materials with tailored properties for specific applications, such as enantioselective sensing. mdpi.com

Compound NameCAS NumberMolecular Formula
This compound16369-05-4C5H13NO
(S)-(+)-2-Amino-3-methyl-1-butanol2026-48-4C5H13NO
(R)-(-)-2-Amino-3-methyl-1-butanol4276-09-9C5H13NO
(R)-2-Amino-1-butanol5856-62-2C4H11NO
(S)-(+)-2-Phenylglycinol56613-80-0C8H11NO
2-Amino-3,5-dibromo benzaldehyde50910-55-9C7H5Br2NO
Lithium aluminium hydride16853-85-3AlH4Li
Tetrabutyl ammonium (B1175870) borohydride (B1222165)16940-17-1C16H36BN
Valine methyl ester hydrochloride6306-52-1C6H14ClNO2
Phenyl alanine (B10760859) ethyl ester hydrochloride2089-35-2C11H16ClNO2
Table 2: List of Chemical Compounds Mentioned in the Article.

Q & A

Basic: What are the common synthetic routes for 2-Amino-3-methyl-1-butanol?

Methodological Answer:
this compound (synonymous with Valinol) is typically synthesized via:

  • Reductive Amination : Reacting 3-methyl-1-butanol with ammonia under catalytic hydrogenation conditions .
  • Chiral Resolution : Separation of racemic mixtures using chiral auxiliaries or enzymes to isolate enantiomers (e.g., (S)-(+)- or (R)-(−)-forms) .
  • Grignard Reactions : Alkylation of amino alcohols with organomagnesium reagents, followed by hydrolysis .
    Standard purity validation involves HPLC (≥98% purity) and melting point analysis (e.g., 30–34°C for (S)-(+)-isomer) .

Advanced: How can enantioselective synthesis of this compound be optimized for chiral purity?

Methodological Answer:
Advanced strategies include:

  • Asymmetric Catalysis : Using chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to achieve high enantiomeric excess (ee) .
  • Enzymatic Resolution : Lipases or transaminases selectively modify one enantiomer, leaving the desired isomer intact .
  • Isotopic Labeling : Incorporating ¹⁴C or ³H isotopes for tracer studies, requiring stringent purification via preparative HPLC .
    Characterization via circular dichroism (CD) and chiral GC-MS ensures >99% ee .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Standard methods include:

  • GC-MS : Quantifies volatile derivatives (e.g., silylated forms) with detection limits <1 ppm .
  • ¹H/¹³C NMR : Confirms structural integrity (e.g., δ 1.2 ppm for methyl groups, δ 3.5 ppm for hydroxyl) .
  • Melting Point Analysis : Validates purity (e.g., 32–36°C for (R)-(−)-isomer) .

Advanced: How to resolve data contradictions in enantiomer ratios reported across studies?

Methodological Answer:
Discrepancies often arise from:

  • Chromatographic Conditions : Column type (e.g., Chiralcel OD vs. AD-H) impacts separation efficiency. Validate using multiple columns .
  • Sample Preparation : Trace moisture can induce racemization. Use anhydrous solvents and inert atmospheres .
  • Inter-lab Calibration : Cross-validate with reference standards (e.g., NIST-certified samples) .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage : 0–6°C in airtight containers under nitrogen to prevent oxidation .
  • Stability Monitoring : Periodic FT-IR analysis detects carbonyl formation from degradation .
  • Shelf Life : Typically 12–18 months when stored correctly .

Advanced: What degradation pathways occur under extreme pH or temperature?

Methodological Answer:

  • Acidic Conditions : Protonation of the amine group leads to intramolecular cyclization, forming oxazolidine derivatives. Monitor via LC-MS .
  • High Temperatures (>50°C) : Dehydration generates Schiff bases. Stabilize using radical scavengers (e.g., BHT) .
  • Oxidative Stress : Catalyzes hydroxyl group oxidation; mitigate with antioxidants (e.g., ascorbic acid) .

Basic: What are the applications of this compound in organic synthesis?

Methodological Answer:

  • Chiral Building Block : Synthesize β-amino alcohols for pharmaceuticals (e.g., antivirals) .
  • Ligand Synthesis : Prepare transition metal catalysts for asymmetric hydrogenation .
  • Peptide Mimetics : Incorporate into pseudopeptide backbones to enhance bioavailability .

Advanced: How is this compound utilized in enzyme-mediated reactions?

Methodological Answer:

  • Biocatalysis : Transaminases convert ketone precursors (e.g., 3-methyl-1-butanol) to enantiopure amine products .
  • Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Pd) and enzymes to achieve >90% yield and ee .
  • Immobilized Systems : Encapsulate enzymes in MOFs or silica gels for reusable reactors .

Basic: How to verify the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +9.5° for (S)-(+)-isomer) .

Advanced: What protocols enable isotope-labeled this compound synthesis?

Methodological Answer:

  • ¹⁴C-Labeling : Introduce ¹⁴C via reductive amination of ¹⁴C-ammonia and 3-methyl-1-butanol. Purify via radiochemical HPLC .
  • Tritiation : Catalytic exchange with ³H₂ gas, followed by purification using flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.